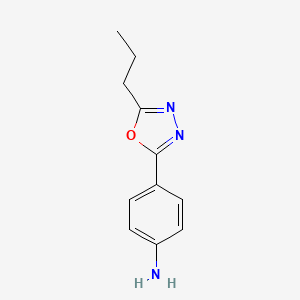

4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Description

BenchChem offers high-quality 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOCQPUKRGLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257605 |

Source

|

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227954-86-0 |

Source

|

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a valuable component in the design of novel therapeutic agents.[4] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The target molecule, 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline, incorporates this key heterocycle, presenting a versatile building block for the development of new pharmaceuticals and functional materials. This guide provides a detailed, research-oriented overview of a reliable synthetic pathway to this compound, emphasizing the mechanistic principles and practical considerations for its successful preparation.

Synthetic Strategy: A Multi-Step Approach via a Nitro Intermediate

The synthesis of 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline is efficiently achieved through a robust, multi-step sequence. The chosen strategy involves the initial construction of the 1,3,4-oxadiazole ring bearing a nitro-substituted phenyl group, followed by the selective reduction of the nitro group to the target aniline. This approach is often preferred as it circumvents potential complications and side reactions associated with the presence of a free amino group during the acylation and cyclization steps.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic pathway for 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline.

Part 1: Synthesis of 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole

This initial phase focuses on constructing the core heterocyclic system. It involves two key transformations: the acylation of a hydrazide followed by a dehydrative cyclization.

Step 1.1: Synthesis of N'-Butanoyl-4-nitrobenzohydrazide (Intermediate I)

The synthesis begins with the acylation of 4-nitrobenzohydrazide. Butyric anhydride serves as the acylating agent in this nucleophilic acyl substitution reaction. The use of an anhydride is effective for forming the necessary diacylhydrazine intermediate.[5]

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the electrophilic carbonyl carbons of butyric anhydride. This is followed by the elimination of a butyrate ion, which acts as the leaving group. A base, such as pyridine, is typically used to neutralize the butyric acid byproduct, driving the reaction to completion.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzohydrazide (1.0 eq) in pyridine (10 volumes).

-

To this solution, add butyric anhydride (1.1 eq) dropwise at room temperature.[6][7]

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

The resulting precipitate (N'-butanoyl-4-nitrobenzohydrazide) is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Step 1.2: Cyclodehydration to 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole (Intermediate II)

The formation of the 1,3,4-oxadiazole ring is achieved through the cyclodehydration of the diacylhydrazine intermediate. Phosphoryl chloride (POCl₃) is a commonly employed and highly effective dehydrating agent for this transformation.[8]

Reaction Mechanism: The mechanism involves the activation of one of the carbonyl oxygens by POCl₃, making it a good leaving group. This facilitates an intramolecular nucleophilic attack by the other amide nitrogen, leading to a cyclic intermediate. Subsequent elimination and rearomatization yield the stable 1,3,4-oxadiazole ring.

Caption: Conceptual pathway for the POCl₃-mediated cyclodehydration reaction.

Experimental Protocol:

-

Place the dried N'-butanoyl-4-nitrobenzohydrazide (1.0 eq) in a round-bottom flask.

-

Carefully add phosphoryl chloride (POCl₃) (5-10 volumes) in a fume hood at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours.[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

The solid product, 2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Part 2: Synthesis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline (Final Product)

The final step is the selective reduction of the aromatic nitro group to an aniline. A variety of reducing agents can accomplish this, but a combination of tin(II) chloride dihydrate (SnCl₂·2H₂O) and sodium borohydride (NaBH₄) in ethanol provides a mild and effective method.[9]

Step 2.1: Reduction of the Nitro Group

Causality of Reagent Choice: The SnCl₂/NaBH₄ system is effective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like the oxadiazole ring. Tin(II) chloride is the primary reductant, while sodium borohydride is added to facilitate the reaction. This method avoids the use of high-pressure hydrogenation, making it more accessible for standard laboratory setups.

Experimental Protocol:

-

Suspend 2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole (1.0 eq) and SnCl₂·2H₂O (5.0 eq) in ethanol (20 volumes) in a round-bottom flask.[9]

-

Heat the mixture until a homogeneous solution is achieved.

-

Cool the solution and add a suspension of NaBH₄ (1.3 eq) in ethanol dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, alkalize the mixture with a 20% sodium hydroxide (NaOH) solution.

-

Remove the resulting precipitate by filtration under reduced pressure.

-

Concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purify the final compound, 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline, by column chromatography or recrystallization.

Data Summary and Characterization

The structural integrity of the synthesized compounds should be confirmed using modern analytical techniques. Below is a table of expected analytical data based on similar compounds reported in the literature.[9][10]

| Compound | Molecular Formula | Expected Appearance | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) | Key IR Bands (ν, cm⁻¹) |

| Intermediate II (Nitro-oxadiazole) | C₁₁H₁₁N₃O₃ | Pale yellow solid | ~8.4 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H), ~2.9 (t, 2H, CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~166, ~164 (Oxadiazole C), ~150, ~130, ~128, ~125 (Aromatic C), ~26, ~20, ~14 (Alkyl C) | ~1610 (C=N), ~1520 & 1340 (NO₂), ~1070 (C-O-C) |

| Final Product (Aniline) | C₁₁H₁₃N₃O | Brown/Yellow solid | ~7.6 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.9 (s, 2H, NH₂), ~2.8 (t, 2H, CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)[9] | ~165.6, ~164.9 (Oxadiazole C), ~152.5, ~128.0, ~114.0, ~110.5 (Aromatic C), ~26.3, ~20.0, ~14.2 (Alkyl C, estimated)[9] | ~3440 & 3340 (N-H), ~1600 (C=N), ~1320 (C-N), ~1175 (C-O-C)[9] |

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline. The strategy, proceeding through a stable nitro-substituted intermediate followed by a selective reduction, offers a reliable method for obtaining the target compound with good purity and yield. The detailed protocols and mechanistic insights provided herein are intended to equip researchers in drug development and materials science with the necessary knowledge to successfully synthesize this and structurally related 1,3,4-oxadiazole derivatives.

References

-

Bate, A. L., et al. (2019). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal, 25(45), 10594-10598. Available at: [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link]

-

Markina, N. M., et al. (2018). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. ACS Sustainable Chemistry & Engineering, 6(6), 7244-7249. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Kim, D., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical Science, 12(1), 183-188. Available at: [Link]

-

Lee, S. H., et al. (2014). One-pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles Based on the Reaction of N,N-Dimethyl Amides with Acid Hydrazides. Journal of the Chinese Chemical Society, 61(7), 785-790. Available at: [Link]

-

Semantic Scholar. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Available at: [Link]

-

Asadi, A., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 9(4), e16990. Available at: [Link]

-

Sangapure, S. S., & Agasimundin, Y. S. (1998). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Pharmaceutical Sciences, 60(6), 349-353. Available at: [Link]

-

Kumar, S., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(1), 23-35. Available at: [Link]

-

Wnuk, D., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(17), 3981. Available at: [Link]

-

Digital Repository of University of Baghdad. (2018). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Available at: [Link]

-

Fassihi, A., et al. (2020). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 19(2), 125-139. Available at: [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzohydrazide. Available at: [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides. Available at: [Link]

-

PubChem. (n.d.). Butyric anhydride. Available at: [Link]

-

Wikipedia. (n.d.). Butyric anhydride. Available at: [Link]

-

Li, J., et al. (2017). Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation. Processes, 5(4), 62. Available at: [Link]

Sources

- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Butyric anhydride - Wikipedia [en.wikipedia.org]

- 7. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic and structural features contribute to a favorable pharmacological profile, including metabolic stability, the ability to engage in hydrogen bonding, and improved pharmacokinetic properties.[1] Consequently, 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases.[1][2][3] These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic effects.[1][4][5]

This technical guide focuses on a specific derivative, 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline . The presence of the aniline moiety provides a versatile handle for further chemical modifications, making it an attractive building block for creating libraries of more complex molecules. The propyl group at the 5-position of the oxadiazole ring offers a lipophilic character that can be crucial for membrane permeability and interaction with hydrophobic pockets of biological targets. This guide will provide a comprehensive overview of the synthesis, characterization, and key physicochemical properties of this compound, offering valuable insights for researchers in drug discovery and development.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Method of Estimation/Rationale |

| Molecular Formula | C₁₁H₁₃N₃O | Based on chemical structure |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula |

| Melting Point | 120 - 140 °C | Based on melting points of analogous 5-alkyl-2-anilino-1,3,4-oxadiazoles. For example, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline has a reported melting point of 138-142 °C.[6] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the aromatic and heterocyclic nature, as well as potential for intermolecular hydrogen bonding. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Based on the general solubility of aromatic and heterocyclic compounds. The aniline and oxadiazole moieties can interact with polar solvents, while the propyl and phenyl groups contribute to solubility in organic solvents. |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | Estimated based on the contribution of the propyl, aniline, and oxadiazole moieties. The positive value indicates a higher affinity for the lipid phase, suggesting it is more lipophilic than hydrophilic.[7] This can be computationally predicted using software like ACD/LogP.[7] |

| pKa (Acid Dissociation Constant) | Basic pKa (aniline NH₂): ~4-5Acidic pKa: Not significant | The primary amine of the aniline group is expected to be the most basic site. |

Synthesis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

The synthesis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through a reliable and efficient multi-step synthetic route. A common and effective strategy involves the cyclization of an acylhydrazide with a carboxylic acid, followed by the reduction of a nitro group to the desired aniline.

Synthetic Workflow Diagram

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

1H NMR and 13C NMR characterization of propyl-oxadiazol-aniline

An In-Depth Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the structural elucidation of organic molecules, standing as a cornerstone in chemical research and drug development.[1][2] This guide provides an in-depth technical walkthrough for the complete ¹H and ¹³C NMR characterization of propyl-oxadiazol-aniline, a molecular scaffold of interest in medicinal chemistry due to the prevalence of oxadiazole and aniline moieties in bioactive compounds. We will dissect the theoretical underpinnings of NMR analysis for this specific molecule, present field-proven experimental protocols, and demonstrate how to synthesize multi-dimensional data into an unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR applications for novel heterocyclic compounds. For the purpose of this guide, we will focus on a representative isomer: 3-(4-aminophenyl)-5-propyl-1,2,4-oxadiazole .

Part 1: Foundational Principles and Structural Prediction

The predictive power of NMR spectroscopy stems from its ability to report on the unique electronic environment of each nucleus in a molecule.[3][4] Before stepping into the laboratory, a thorough theoretical analysis of the target structure allows us to form a hypothesis, which we then confirm or refute with experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the target molecule, 3-(4-aminophenyl)-5-propyl-1,2,4-oxadiazole, is numbered as shown below. This systematic numbering will be used throughout the guide to refer to specific atoms.

Caption: Structure of 3-(4-aminophenyl)-5-propyl-1,2,4-oxadiazole.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the chemically non-equivalent protons.

-

Propyl Group (C1'-C3'):

-

C3'-H₃ (Protons Hc): These terminal methyl protons are in a classic aliphatic environment. They are adjacent to a CH₂ group, so according to the n+1 rule, their signal will be a triplet . Expected chemical shift (δ) is ~0.9-1.0 ppm.

-

C2'-H₂ (Protons Hb): These methylene protons are coupled to five adjacent protons (three on C3' and two on C1'). This will result in a complex multiplet, likely a sextet or multiplet. Expected δ is ~1.7-1.9 ppm.

-

C1'-H₂ (Protons Ha): These methylene protons are directly attached to the oxadiazole ring (C5), an electron-withdrawing environment. This deshielding effect will shift them downfield relative to the other propyl protons. They are adjacent to a CH₂ group, so their signal will be a triplet . Expected δ is ~2.9-3.1 ppm.

-

-

Aniline Moiety (C1''-C6''):

-

C3''-H & C5''-H (Protons He): These two protons are ortho to the amino group (-NH₂), which is an electron-donating group. They will be shielded and appear upfield relative to the other aromatic protons. Due to the para-substitution pattern, they are coupled to their neighbors (Hd) and will appear as a doublet . Expected δ is ~6.7-6.9 ppm.[5][6]

-

C2''-H & C6''-H (Protons Hd): These two protons are meta to the amino group and ortho to the electron-withdrawing oxadiazole ring. They will be deshielded and appear downfield. They are coupled to their neighbors (He) and will also appear as a doublet . Expected δ is ~7.9-8.1 ppm.[7][8]

-

NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the solvent. The chemical shift is highly variable and depends on solvent, concentration, and temperature, but a typical range is δ 3.5-5.0 ppm in DMSO-d₆.[5][9]

-

¹³C NMR Spectral Predictions

Based on the molecule's symmetry, we expect nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Propyl Group Carbons:

-

C3' : The terminal methyl carbon, expected furthest upfield at δ ~13-15 ppm.

-

C2' : The central methylene carbon at δ ~20-22 ppm.

-

C1' : The methylene carbon attached to the oxadiazole ring, shifted downfield to δ ~27-30 ppm.

-

-

Oxadiazole Ring Carbons:

-

C5 & C2 : These carbons are in a highly electron-deficient heteroaromatic ring and will be significantly downfield. Based on literature for 1,2,4-oxadiazoles, they are expected in the δ 165-185 ppm range.[10][11][12] C5, attached to the alkyl group, might be further downfield (e.g., ~183 ppm) than C2, attached to the aryl group (e.g., ~168 ppm).[7]

-

-

Aniline Ring Carbons:

-

C4'' : The carbon bearing the amino group will be shielded by its electron-donating effect, appearing around δ ~150-153 ppm.

-

C3''/C5'' : The carbons ortho to the amino group will also be shielded, expected at δ ~113-115 ppm.

-

C2''/C6'' : The carbons meta to the amino group are less affected and ortho to the oxadiazole substituent, appearing at δ ~128-130 ppm.

-

C1'' : The carbon attached to the oxadiazole ring (the ipso-carbon) will have its chemical shift influenced by the heterocycle and is expected around δ ~120-123 ppm.

-

Predicted Data Summary

| Group | ¹H Signal | δ (ppm) | Multiplicity | Integration | ¹³C Signal | δ (ppm) |

| Propyl | Hc (C3'-H) | ~1.0 | Triplet (t) | 3H | C3' | ~14 |

| Hb (C2'-H) | ~1.8 | Sextet (sxt) | 2H | C2' | ~21 | |

| Ha (C1'-H) | ~3.0 | Triplet (t) | 2H | C1' | ~28 | |

| Aniline | He (C3''/5''-H) | ~6.8 | Doublet (d) | 2H | C3''/C5'' | ~114 |

| Hd (C2''/6''-H) | ~8.0 | Doublet (d) | 2H | C2''/C6'' | ~129 | |

| NH₂ | ~4.0 (variable) | Broad Singlet (br s) | 2H | C1'' | ~121 | |

| C4'' | ~152 | |||||

| Oxadiazole | — | — | — | — | C2 | ~168 |

| — | — | — | — | C5 | ~183 |

Part 2: Experimental Design and Protocols

A robust experimental design is critical for acquiring high-quality, reproducible NMR data. The protocols described here form a self-validating system to ensure data integrity.

Experimental Workflow

The logical flow for complete characterization involves moving from simple 1D experiments to more complex 2D experiments that reveal through-bond and through-space correlations.

Caption: Workflow for comprehensive NMR-based structure elucidation.

Protocol 1: Sample Preparation

The choice of solvent is a critical first step. While deuterated chloroform (CDCl₃) is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds containing amine groups. The labile -NH₂ protons exchange less rapidly in DMSO-d₆, resulting in a sharper signal that can be more easily integrated and observed.[13]

-

Weighing: Accurately weigh 10-20 mg of the propyl-oxadiazol-aniline sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. A brief, gentle warming or sonication can be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

Protocol 2: Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds (ensures quantitative integration for non-adjacent protons).

-

Number of Scans: 8-16 scans.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans (or more, as ¹³C is much less sensitive than ¹H).

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard, pre-configured pulse programs available in the spectrometer's software.

-

Acquire a sufficient number of scans for each experiment to achieve a good signal-to-noise ratio, particularly for the less sensitive HMBC experiment. This can range from 2-4 scans per increment for COSY/HSQC to 16-64 scans for HMBC.

-

Part 3: Data Analysis and Structural Confirmation

The final step is to integrate all acquired data to build a complete, self-consistent picture of the molecular structure.

Assigning the Spectrum

By overlaying the information from all experiments, we can unambiguously assign each signal.

Caption: Synthesizing data from 1D and 2D NMR experiments.

-

COSY Analysis: A COSY spectrum would show cross-peaks connecting Ha↔Hb and Hb↔Hc, confirming the propyl spin system. It would also show a cross-peak between Hd↔He, confirming their ortho relationship on the aromatic ring.

-

HSQC Analysis: An HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of C1', C2', C3' and the protonated aromatic carbons (C2''/C6'' and C3''/C5'').

-

HMBC Analysis (The Key to Connectivity): The HMBC experiment provides the final, crucial pieces of the puzzle by showing correlations over 2-3 bonds. Key expected correlations that connect the molecular fragments are:

-

Propyl to Oxadiazole: Protons Ha (on C1') should show a correlation to the oxadiazole carbon C5 . This proves the propyl group is attached to C5.

-

Aniline to Oxadiazole: Aromatic protons Hd (on C2''/C6'') should show a correlation to the oxadiazole carbon C2 . This proves the aniline ring is attached to C2.

-

Internal Correlations: Correlations such as from He to C1'' and C4'' would further solidify the assignments within the aniline ring.

-

Differentiating Isomers

This comprehensive NMR approach is also powerful for distinguishing between isomers. For instance:

-

1,2,4- vs. 1,3,4-Oxadiazole: A 1,3,4-oxadiazole isomer would be symmetric, showing only one ¹³C signal for the two equivalent heterocyclic carbons (C2 and C5), whereas our 1,2,4-oxadiazole target shows two distinct signals.

-

Positional Aniline Isomers: An ortho- or meta-substituted aniline would produce much more complex splitting patterns in the aromatic region of the ¹H NMR spectrum, easily distinguishable from the two clean doublets of the para-isomer.[14]

Conclusion

The structural characterization of a novel molecule like propyl-oxadiazol-aniline is a systematic process of hypothesis, experimentation, and data synthesis. By combining foundational 1D ¹H and ¹³C NMR with advanced 2D correlation experiments such as COSY, HSQC, and particularly HMBC, every atom and bond connectivity can be unambiguously determined. This multi-faceted NMR approach provides an authoritative and self-validating confirmation of molecular structure, an absolute requirement for advancing compounds in a research and drug development pipeline.

References

-

University of California, Davis. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]

-

IntechOpen. (2023). Principles of Organic Spectroscopy. Open Access Journals. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

SciSpace. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole. PubChem. [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. [Link]

-

American Chemical Society. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole. PubChem. [Link]

-

National Center for Biotechnology Information. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]

-

Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. (2015). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

-

Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

University of California, Davis. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

-

National Center for Biotechnology Information. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]

-

ResearchGate. (2004). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

National Center for Biotechnology Information. (2001). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Link]

-

Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. reddit.com [reddit.com]

- 14. youtube.com [youtube.com]

Mass spectrometry analysis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver field-proven insights into method selection, experimental design, and spectral interpretation. We will explore the strategic application of both soft and hard ionization techniques—specifically Electrospray Ionization (ESI) and Electron Ionization (EI)—to achieve unambiguous structural confirmation and characterization. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, an exploration of predictable fragmentation pathways, and a robust validation strategy to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative

The 1,3,4-oxadiazole ring is a well-established pharmacophore in modern drug discovery, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Its incorporation into novel chemical entities, such as 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, necessitates rigorous analytical characterization. Mass spectrometry (MS) stands as the definitive technique for confirming molecular identity, assessing purity, and elucidating structural features.

The target analyte, 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, possesses distinct chemical features—a basic aniline nitrogen and a heterocyclic oxadiazole core with an alkyl substituent—that dictate its behavior under mass spectrometric conditions. A comprehensive analysis, therefore, requires a multi-faceted approach to ionization and fragmentation to fully map its structure.

Molecular Profile:

| Property | Value |

| Chemical Formula | C₁₁H₁₃N₃O |

| Average Molecular Mass | 203.24 g/mol |

| Monoisotopic Mass | 203.1059 g/mol |

| Key Structural Features | Primary aromatic amine, 1,3,4-oxadiazole ring, n-propyl chain |

Strategic Approach: Ionization Methodology

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. No single method provides all necessary information. For 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, a dual-pronged strategy employing both Electrospray Ionization (ESI) and Electron Ionization (EI) is recommended to build a self-validating analytical system.

-

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for unequivocally determining the molecular weight of the analyte.[2] The basic aniline nitrogen is readily protonated in a slightly acidic solution, yielding a strong signal for the protonated molecule, [M+H]⁺. This method is perfectly suited for coupling with liquid chromatography (LC-MS) for purity analysis and quantification.

-

Electron Ionization (EI): This "hard" ionization technique, typically coupled with gas chromatography (GC-MS), involves bombarding the molecule with high-energy electrons (70 eV).[3] This process induces extensive and reproducible fragmentation, creating a unique "fingerprint" spectrum that is highly valuable for structural elucidation and library matching. The fragmentation pattern reveals the intrinsic bond strengths and stability of different parts of the molecule.

The following diagram illustrates the overarching analytical workflow, integrating both LC-MS and GC-MS approaches for a comprehensive characterization.

Caption: Dual-technique workflow for comprehensive MS analysis.

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline. Instrument parameters should be optimized as necessary.

Protocol 3.1: High-Resolution LC-MS (ESI)

This protocol is designed to confirm the accurate mass and elemental composition of the parent molecule.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to 1-10 µg/mL in a mobile phase-mimicking solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation of the aniline moiety.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas: Nitrogen, 350 °C.

-

Protocol 3.2: GC-MS (EI)

This protocol aims to generate a reproducible fragmentation pattern for structural elucidation.

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Column: DB-5ms or equivalent (low-bleed), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

-

Injection Mode: Split (e.g., 20:1) to prevent column overloading.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40 - 400.

-

Elucidation of Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation data. Below are the predicted pathways for 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline.

ESI-MS Analysis

Under the described ESI conditions, the primary observed ion will be the protonated molecule, [M+H]⁺, at m/z 204.1135 . High-resolution measurement of this ion allows for confirmation of the elemental formula (C₁₁H₁₄N₃O⁺). Fragmentation is typically minimal, but tandem MS (MS/MS) can be performed on the m/z 204 ion to induce fragmentation and confirm structural linkages.

EI-MS Fragmentation

The 70 eV EI spectrum will be significantly more complex and information-rich. The molecular ion, M⁺•, will appear at m/z 203.1059 . The fragmentation will be driven by the charge localization on the aromatic system and the inherent bond energies of the molecule. Several competing fragmentation pathways are expected.

The diagram below outlines the most probable EI fragmentation routes.

Caption: Proposed Electron Ionization (EI) fragmentation pathways.

-

Pathway A: Alpha-Cleavage of the Propyl Chain: A prominent fragmentation route for alkyl-substituted heterocycles is the cleavage of the bond beta to the ring. This involves the loss of an ethyl radical (•C₂H₅) to form a highly stable resonance-stabilized cation at m/z 174 . This is often one of the most abundant fragment ions.

-

Pathway B: Oxadiazole Ring Cleavage: The 1,3,4-oxadiazole ring can undergo characteristic cleavage.[4][5] One likely fragmentation involves the expulsion of the propyl-side of the ring, potentially leading to a fragment corresponding to the aminobenzonitrile radical cation at m/z 118 . Another pathway could involve cleavage to form the 4-aminophenyl cation radical, though less direct. A more complex rearrangement and cleavage could lead to the formation of the phenylenediamine radical cation at m/z 132 .

-

Pathway C: Aniline-Related Fragmentation: The aniline portion of the molecule gives rise to characteristic ions. The ion at m/z 92 represents the anilinium cation fragment [C₆H₆N]⁺.[3][6] This ion can subsequently lose hydrogen cyanide (HCN) to produce the cyclopentadienyl cation at m/z 65 .[3]

Summary of Key Predicted Ions

| m/z (Nominal) | Proposed Formula | Origin / Description |

| 203 | [C₁₁H₁₃N₃O]⁺• | Molecular Ion (M⁺•) |

| 174 | [C₉H₈N₃O]⁺ | [M - C₂H₅]⁺; Loss of ethyl radical via alpha-cleavage. |

| 146 | [C₈H₆N₂]⁺• | [m/z 174 - CO]⁺•; Loss of carbon monoxide from the m/z 174 ion. |

| 132 | [C₈H₆N₂]⁺• | Product of oxadiazole ring cleavage. |

| 118 | [C₇H₄NO]⁺ | Product of oxadiazole ring cleavage. |

| 92 | [C₆H₆N]⁺ | Anilinium fragment. |

| 65 | [C₅H₅]⁺ | [m/z 92 - HCN]; Cyclopentadienyl cation. |

Data Validation: The Trustworthiness Pillar

A proposed fragmentation scheme must be validated to be considered trustworthy.

-

High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution instrument (e.g., TOF, Orbitrap) is critical. By measuring the m/z values of the fragment ions to four decimal places, their elemental compositions can be determined. This allows for the confident assignment of formulas to the peaks listed in the table above, confirming or refuting the proposed fragmentation pathways. For instance, HRMS data for related 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines has been used to confirm their structures.[7][8]

-

Tandem Mass Spectrometry (MS/MS): This technique provides definitive proof of fragmentation relationships. In an MS/MS experiment, an ion of interest (a "parent" ion) is selected, fragmented, and its resulting "daughter" ions are analyzed. For example, by selecting the molecular ion (m/z 203) for fragmentation, one can directly observe the formation of ions at m/z 174, 132, and 118, confirming they are direct products.

Conclusion

The mass spectrometric analysis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is a clear example of the necessity for a multi-faceted analytical approach. Soft ionization via ESI provides an unambiguous determination of the molecular weight, while hard ionization via EI delivers a rich fragmentation pattern that serves as a structural fingerprint. By combining high-resolution mass measurements with a logical interpretation of fragmentation chemistry—rooted in the known behavior of aniline and oxadiazole systems—a complete and trustworthy characterization of the molecule can be achieved. This guide provides the strategic framework, experimental protocols, and interpretative logic for scientists to confidently perform this analysis.

References

-

ResearchGate. Mass spectra of aniline with different ionization methods. Link

-

Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing. Link

-

Monge, A., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(4), 231-255. Link (Note: While this link is a sample, the journal reference is authoritative for oxadiazole fragmentation).

-

ResearchGate. Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Link

-

Van Berkel, G. J., Kertesz, V., & Koeplinger, K. A. (2007). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 79(13), 4749–4758. Link

-

NIST. Aniline - Mass spectrum (electron ionization). NIST WebBook. Link

-

Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. bol.com. Link

-

Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2015, 1-15. Link

-

Wroblewska, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(23), 5769. Link

-

Sreedhara, R., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 4(1), 269-275. Link

-

Acar Çevik, U., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 26(11), 3290. Link

-

ChemicalBook. 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline. Link

-

de Souza, M. V. N., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15, 583-588. Link

-

Digital Repository of University of Kerbala. (2018). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Journal Of Global Pharma Technology. Link

-

Iftikhar, A., et al. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. AIP Conference Proceedings. Link

-

Wroblewska, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Link

-

ChemicalBook. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE. Link

-

Sigma-Aldrich. 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Link

-

Journal of Al-Nahrain University. (2016). preparation and characterisation of some transition metal complexes of new 4-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline. Link

-

ChemicalBook. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis. Link

-

Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(1), 1-10. Link

-

Khokhlov, A. L., et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Link

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aniline [webbook.nist.gov]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Crystal Structure of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline: A Prospective Analysis for Drug Discovery

This in-depth technical guide provides a comprehensive framework for the synthesis, crystallographic analysis, and computational modeling of the novel compound, 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and potential applications of 1,3,4-oxadiazole derivatives. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide outlines a robust, field-proven methodology to achieve this goal, drawing upon established protocols and the rich chemistry of related compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic and structural properties contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The structural rigidity of the oxadiazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive scaffold for the design of targeted therapeutics. The title compound, 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline, combines this versatile heterocycle with an aniline moiety, a common pharmacophore, suggesting its potential as a valuable building block in drug discovery programs. A detailed understanding of its three-dimensional structure is paramount to unlocking its full therapeutic potential.

Part 1: Synthesis and Characterization

A logical and efficient synthetic strategy is the cornerstone of any structural investigation. Based on established methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a reliable pathway to obtain high-purity 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline is proposed.[5][6][7]

Proposed Synthetic Pathway

The synthesis of the target compound can be achieved through a two-step process, commencing with the formation of an acyl hydrazide intermediate followed by cyclization to the 1,3,4-oxadiazole ring.

Sources

- 1. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Biological Activity Screening

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] This technical guide provides an in-depth exploration of the methodologies employed in the biological activity screening of 1,3,4-oxadiazole derivatives. We will delve into the core principles and detailed protocols for evaluating their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering not only step-by-step experimental procedures but also the scientific rationale behind these assays and an understanding of the potential molecular mechanisms of action.

The Versatility of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" in drug discovery, a testament to its presence in numerous biologically active compounds.[2] Its physicochemical properties, including metabolic stability, favorable polarity, and the ability to act as a bioisostere for amide and ester groups, make it an attractive component in the design of novel therapeutic agents.[1][3] This versatile scaffold has been incorporated into a wide range of molecules exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[4][5] This guide will provide a practical framework for the systematic evaluation of these key biological activities.

Antimicrobial Activity Screening: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[1] Derivatives of 1,3,4-oxadiazole have shown considerable promise in this area.[6] The primary method for assessing this activity is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

Causality Behind Experimental Choices

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[7][8] It offers a quantitative measure of a compound's potency and allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format. This method is preferred for its reproducibility and the ability to provide a direct comparison with standard antibiotics.

Experimental Protocol: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of 1,3,4-oxadiazole derivatives against bacterial strains.

Materials:

-

Test 1,3,4-oxadiazole derivatives

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Test Compounds:

-

Prepare a stock solution of each 1,3,4-oxadiazole derivative (typically in DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations for testing.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Plate Inoculation:

-

To each well of a 96-well plate, add 50 µL of the appropriate dilution of the test compound.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.[8]

-

-

Data Analysis:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

-

Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.

-

Underlying Mechanisms of Antimicrobial Action

The antimicrobial activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[11] The toxophoric -N=C-O- linkage within the oxadiazole ring is thought to react with nucleophilic centers in microbial cells.[12] Specific molecular targets that have been identified include enzymes involved in cell wall synthesis, protein synthesis, and nucleic acid replication.[11]

Diagram: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity Screening: Identifying Novel Cytotoxic Agents

Cancer remains a leading cause of mortality worldwide, driving the urgent need for new and more effective anticancer drugs.[13] The 1,3,4-oxadiazole scaffold is a key component in many compounds demonstrating significant cytotoxic activity against various cancer cell lines.[2][14] A fundamental assay to evaluate this potential is the MTT assay, which measures cell viability and proliferation.[15]

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[15] The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening of potential cytotoxic agents.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for assessing the in vitro anticancer activity of 1,3,4-oxadiazole derivatives.

Materials:

-

Test 1,3,4-oxadiazole derivatives

-

Standard anticancer drug (e.g., Doxorubicin)

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,4-oxadiazole derivatives and the standard drug in the cell culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plate for another 24-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Molecular Targets in Cancer

The anticancer activity of 1,3,4-oxadiazole derivatives is multifaceted, with compounds reported to target various key players in cancer cell proliferation and survival.[18] These include growth factor receptors, enzymes, and kinases.[2] Some derivatives have been shown to inhibit enzymes like thymidylate synthase and histone deacetylases (HDACs), while others may target signaling pathways such as the NF-κB pathway.[13]

Diagram: Anticancer Screening Workflow

Caption: Workflow for in vitro COX-2 inhibitor screening.

Anticonvulsant Activity Screening: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Many antiepileptic drugs act by modulating neuronal excitability. [19]1,3,4-oxadiazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models. [3][20]The maximal electroshock (MES) seizure test is a widely used in vivo model to screen for potential anticonvulsant drugs. [21][22]

Causality Behind Experimental Choices

The MES test is a reliable and predictive model of generalized tonic-clonic seizures in humans. [22]It assesses the ability of a compound to prevent the spread of seizures through neural tissue. The endpoint, the abolition of the tonic hindlimb extension, is clear and easily measurable. This test is particularly useful for identifying compounds that act on voltage-gated sodium channels, a common mechanism of action for many antiepileptic drugs.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes the procedure for the MES test in mice. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Test 1,3,4-oxadiazole derivatives

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Male Swiss albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize the mice to the laboratory conditions for at least one week.

-

Divide the mice into groups (e.g., vehicle control, standard drug, and different doses of test compounds).

-

Administer the test compounds and the standard drug, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the test (e.g., 30-60 minutes).

-

-

MES Induction:

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Gently place the corneal electrodes on the corneas of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). [23]

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the mouse for the characteristic seizure pattern: a tonic phase followed by a clonic phase.

-

The key endpoint is the presence or absence of the tonic hindlimb extension. [22] * An animal is considered protected if it does not exhibit tonic hindlimb extension.

-

-

Data Analysis:

-

Record the number of protected animals in each group.

-

Calculate the percentage of protection for each dose of the test compound.

-

Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).

-

Potential Mechanisms of Anticonvulsant Action

The anticonvulsant effects of 1,3,4-oxadiazole derivatives can be mediated through various mechanisms. A primary target for many anticonvulsants is the GABAergic system. [24]Some 1,3,4-oxadiazole derivatives have been shown to bind to the GABA-A receptor, enhancing the inhibitory effects of GABA. [3][20]Other potential mechanisms include the modulation of voltage-gated sodium and calcium channels, which play crucial roles in neuronal excitability.

Diagram: Anticonvulsant Screening Workflow

Caption: Workflow for anticonvulsant activity screening using the MES test.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The systematic screening of these derivatives for a range of biological activities is a critical step in identifying promising lead compounds for further development. This technical guide has provided a comprehensive overview of the core methodologies for assessing the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant potential of 1,3,4-oxadiazole derivatives. By understanding the scientific principles behind these assays and adhering to robust experimental protocols, researchers can effectively evaluate the therapeutic potential of this remarkable heterocyclic core. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing lead compounds for improved potency and selectivity, and exploring the potential of 1,3,4-oxadiazole derivatives in other therapeutic areas.

References

-

Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. (2025). ResearchGate. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

EUCAST. (n.d.). Broth Microdilution Guide for Labs. Scribd. [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Jarząb, A., Szymański, P., & Kirejczyk, J. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]

-

Wang, S., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European Journal of Medicinal Chemistry, 206, 112672. [Link]

-

Wlaź, P., & Löscher, W. (2018). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 83(1), e45. [Link]

-

Al-Ostath, R. A., Ghattas, M. A., & Al-Ktaifani, M. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 26(15), 4434. [Link]

-

Kumar, R., & Chauhan, P. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(10), e2200236. [Link]

-

Husain, A., & Ahmad, A. (2014). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447. [Link]

-

Kamal, A., & Ramana, A. V. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. [Link]

-

Szymański, P., & Jarząb, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(21), 6645. [Link]

-

Wang, S., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. ResearchGate. [Link]

-

Wójcik, M., & Ulenberg, S. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences, 22(17), 9130. [Link]

-

Gáll, Z., & Gáll, E. (2013). New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4896-4899. [Link]

-

Szymański, P., & Jarząb, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Aslan, G., & Küçükgüzel, İ. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(43), 28833-28846. [Link]

-

Shorvon, S., & van Vliet, E. A. (2023). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Neurology, 14, 1243578. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 247-254. [Link]

-

Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

-

Kumar, R., & Chauhan, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14407. [Link]

-

Aboul-Enein, H. Y., & El-Gamal, K. M. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 23(10), 2631. [Link]

-

de Oliveira, C. B., de Souza, M. V. N., & da Silva, F. C. (2019). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 14, 103-113. [Link]

-

Palma, E., & Amici, M. (2017). Modulation of GABAA Receptors in the Treatment of Epilepsy. Current Pharmaceutical Design, 23(37), 5573-5580. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. PubMed. [Link]

-

Kumar, R., & Chauhan, P. (2012). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research, 4(1), 481-490. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Kumar, R., & Chauhan, P. (2024). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 6(3). [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. jocpr.com [jocpr.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijfmr.com [ijfmr.com]

- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. clyte.tech [clyte.tech]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchgate.net [researchgate.net]

- 19. New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

An In-depth Technical Guide to the Initial Toxicity Assessment of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The novel compound, 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, represents a promising candidate for further investigation. However, before its therapeutic potential can be explored, a thorough initial toxicity assessment is paramount. This guide provides a comprehensive framework for the preliminary toxicological evaluation of this and similar novel chemical entities. The methodologies detailed herein are designed to provide a robust preliminary safety profile, encompassing in silico predictions, in vitro cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity assessments. Each experimental protocol is presented with the underlying scientific rationale, detailed step-by-step instructions, and data interpretation guidelines to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Phased Toxicity Assessment